molecular formula C22H22ClNO3 B282380 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282380
M. Wt: 383.9 g/mol
InChI Key: VIGRZAHXRXWPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolone derivative and has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with the function of specific cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can have a range of biochemical and physiological effects. For example, the compound has been found to inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to exhibit a range of biological activities. However, one limitation is that the compound may exhibit toxicity or have adverse effects on certain cell types, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. For example, further investigation is needed to fully understand the mechanism of action of the compound and to identify specific cellular pathways that it may target. Additionally, studies could be conducted to investigate the potential use of the compound in the treatment of specific diseases or conditions. Finally, research could be conducted to identify analogs or derivatives of the compound that may exhibit improved therapeutic properties.

Synthesis Methods

The synthesis of 1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been reported in the literature. The compound can be synthesized through a multistep process involving the reaction of 2-chlorobenzaldehyde with a pyrrole derivative, followed by a series of chemical transformations.

Scientific Research Applications

1-benzyl-5-(2-chlorophenyl)-4-(2,2-dimethylpropanoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential therapeutic applications in various scientific studies. The compound has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

1-benzyl-2-(2-chlorophenyl)-3-(2,2-dimethylpropanoyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H22ClNO3/c1-22(2,3)20(26)17-18(15-11-7-8-12-16(15)23)24(21(27)19(17)25)13-14-9-5-4-6-10-14/h4-12,18,25H,13H2,1-3H3

InChI Key

VIGRZAHXRXWPDG-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=O)N(C1C2=CC=CC=C2Cl)CC3=CC=CC=C3)O

solubility

57.6 [ug/mL]

Origin of Product

United States

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